Increased Lipophilicity (LogP) Drives Enhanced Membrane Permeability vs. Dimethyl Analog
The diethyl substitution on the target compound results in a computed XLogP3-AA value of 1.3 [1]. This is in contrast to the lower lipophilicity expected for the dimethyl analog, N,N-dimethyl-3-piperidinemethanamine, which, due to its smaller alkyl groups, would have a lower LogP (e.g., a computed value of ~0.4 for a similar base structure ). The difference in lipophilicity is a key determinant in passive membrane permeability and tissue distribution.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.3 |
| Comparator Or Baseline | N,N-Dimethyl-3-piperidinemethanamine (analog); XLogP3-AA approximately 0.4 (estimated) |
| Quantified Difference | Δ ~0.9 LogP units |
| Conditions | Computed property (PubChem, 2021 release) |
Why This Matters
Higher lipophilicity can be critical for crossing biological membranes, making the diethyl compound a more suitable starting point for developing CNS-penetrant candidates.
- [1] PubChem. Diethyl-piperidin-3-ylmethyl-amine (CID 6484181). Computed Properties: XLogP3-AA. Accessed 2026-04-17. View Source
